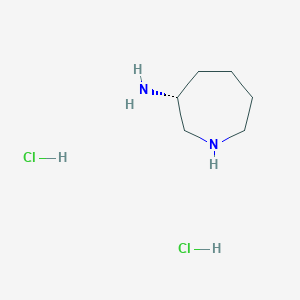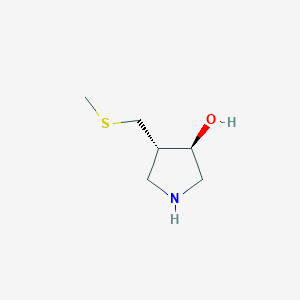![molecular formula C9H11F2N3O4 B12857036 4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’,5-difluorocytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’,5-difluorocytidine involves several steps. One method includes the reaction of cytosine with hexamethyldisilazane and ammonium sulfate, followed by the addition of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate. The reaction is carried out under reflux conditions and involves multiple purification steps to obtain the final product .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’,5-difluorocytidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Deoxy-3’,5-difluorocytidine.
Applications De Recherche Scientifique
3’-Deoxy-3’,5-difluorocytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’,5-difluorocytidine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, disrupting the cell cycle and leading to cell death .
Comparaison Avec Des Composés Similaires
2’,2’-Difluoro-2’-deoxycytidine: Another nucleoside analogue with similar anticancer properties.
Gemcitabine: A well-known nucleoside analogue used in cancer therapy.
Fludarabine: A purine nucleoside analogue used in the treatment of hematologic malignancies.
Uniqueness: 3’-Deoxy-3’,5-difluorocytidine is unique due to its specific substitution pattern, which enhances its stability and anticancer activity compared to other nucleoside analogues. Its dual fluorine substitution at the 3’ and 5’ positions provides distinct biochemical properties that make it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C9H11F2N3O4 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
KHGOGZGLQQVORD-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)N)F |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


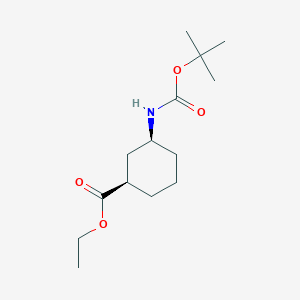
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)

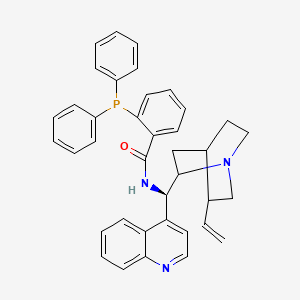
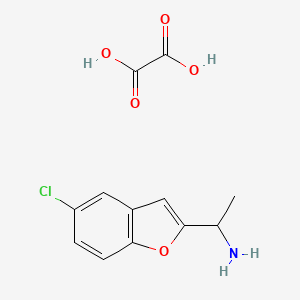
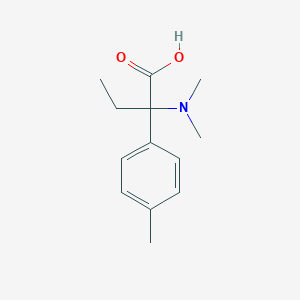


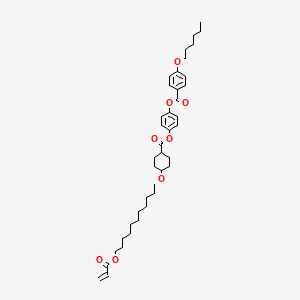

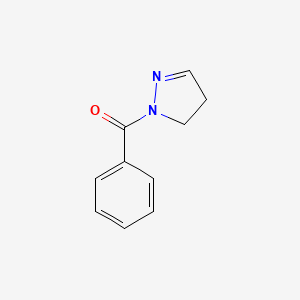
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
